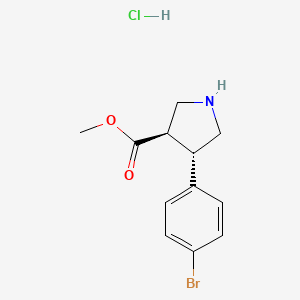
5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester
Vue d'ensemble
Description
“5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester” is a heterocyclic organic compound . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including “5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester”, can be synthesized through catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester” is C13H16BBrO4 . The IUPAC name is 2-(6-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester” is 327.0 . The exact mass is 326.03300 .Applications De Recherche Scientifique
Versatile Intermediates for Polymer Synthesis
The compound has been utilized in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These polymers demonstrate high molecular weights, excellent thermal stability (Td > 450 °C), and superb processability. The fluorinated ether linkage within these polymers does not affect the lumiphore emission wavelength or solution quantum yields, indicating its potential in creating tailored light emissions across a broad range of the visible spectrum without compromising the material's stability or processability (Neilson et al., 2007).
Catalyst-Transfer Condensation Polymerization
The compound also plays a role in the Suzuki-Miyaura coupling polymerization process, particularly in creating high-molecular-weight π-conjugated polymers with boronic acid ester moieties at both ends. This unique process contradicts Flory's principle by using an unstoichiometric polycondensation approach, facilitated by intramolecular transfer of the Pd catalyst. The resulting polymers, with pinacol boronate moieties, can be further modified into various functional groups, showcasing the versatility of this compound in polymer synthesis (Nojima et al., 2016).
Functionalization of Fluoroarenes
This compound is instrumental in the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This method underscores the synthetic utility of the compound by enabling the conversion of fluoroarenes into a variety of functionalized arenes through a facile two-step process. This approach opens up new avenues for the synthesis and functionalization of complex organic molecules (Niwa et al., 2015).
Safety And Hazards
While specific safety and hazards information for “5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, phenylboronic acid pinacol ester, a similar compound, has hazard statements H302, H315, H319, indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Orientations Futures
The future directions of research involving “5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester” could involve further exploration of its use in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, new synthesis methods and applications could be developed, expanding its utility in organic synthesis.
Propriétés
IUPAC Name |
2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFCUNYOGZZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130026 | |
| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester | |
CAS RN |
2096334-54-0 | |
| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



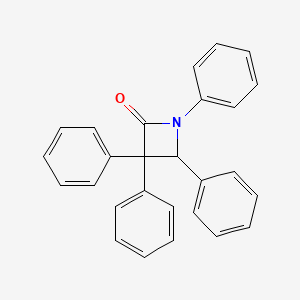

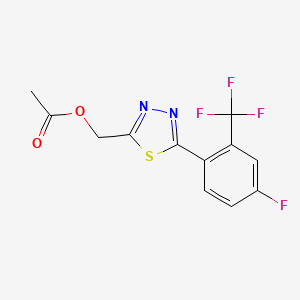
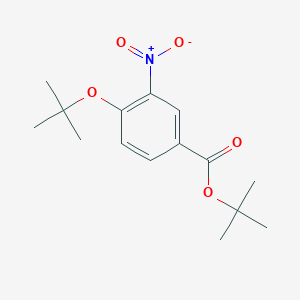

![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)
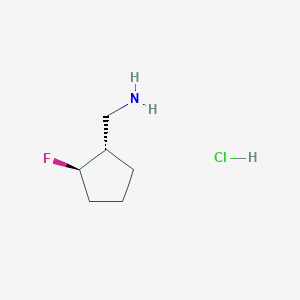
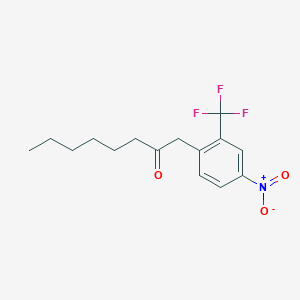
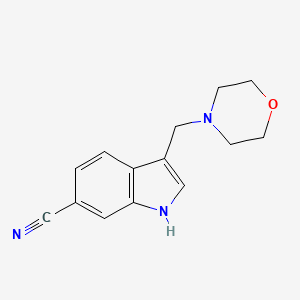
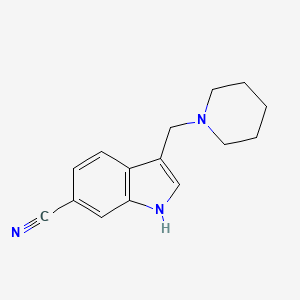
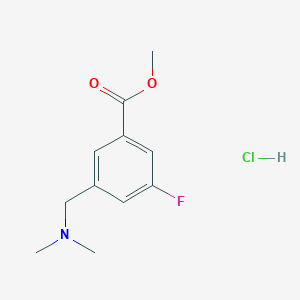
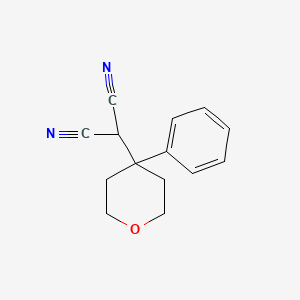
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B3060201.png)
